molecular formula C20H20N4O4S B11328389 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide

Katalognummer: B11328389
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: AYYNCNDKOAMJFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a tetrahydrothiophene-1,1-dioxide moiety, a 4-methoxyphenyl substituent, and a pyridin-3-ylamino group. Its molecular formula is C₂₁H₂₂N₄O₄S, with a molecular weight of 426.5 g/mol and a CAS number of 1374519-85-3 .

Eigenschaften

Molekularformel

C20H20N4O4S

Molekulargewicht

412.5 g/mol

IUPAC-Name

1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-pyridin-3-ylpyrazole-3-carboxamide

InChI

InChI=1S/C20H20N4O4S/c1-28-17-6-4-14(5-7-17)19-11-18(20(25)22-15-3-2-9-21-12-15)23-24(19)16-8-10-29(26,27)13-16/h2-7,9,11-12,16H,8,10,13H2,1H3,(H,22,25)

InChI-Schlüssel

AYYNCNDKOAMJFX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CN=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Carbodiimide-Mediated Amide Formation

A primary route involves coupling the pyrazole-3-carboxylic acid intermediate with 3-aminopyridine using carbodiimide reagents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature. This method yields the target compound with 60–75% efficiency after high-performance liquid chromatography (HPLC) purification.

Key Steps:

  • Activation of the carboxylic acid group using EDC/HOBt.

  • Nucleophilic attack by 3-aminopyridine under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA).

  • Solvent removal and purification via reverse-phase HPLC.

Reaction Conditions:

ParameterValue
Temperature25°C
SolventDMSO/THF (1:1)
Reaction Time12–24 hours
Yield68% (after purification)

HATU-Mediated Amidation

For higher steric hindrance tolerance, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is used with DIPEA in acetonitrile. This method achieves 80–85% yield but requires anhydrous conditions.

Advantages:

  • Faster reaction kinetics (3–6 hours).

  • Improved regioselectivity for bulky substrates.

Limitations:

  • High cost of HATU.

  • Sensitivity to moisture.

Pyrazole Core Synthesis

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is constructed via cyclocondensation of 4-methoxyphenyl-substituted 1,3-diketones with hydrazine derivatives. For example, 3-(4-methoxyphenyl)-1,3-diketone reacts with hydrazine hydrate in ethanol under reflux to form 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, a critical intermediate.

Reaction Scheme:

  • Formation of 1,3-diketone: Claisen condensation of ethyl acetoacetate with 4-methoxybenzaldehyde.

  • Cyclization: Treatment with hydrazine hydrate at 80°C for 8 hours.

  • Oxidation: Conversion to the carboxylic acid using KMnO₄ in acidic medium.

Typical Yields:

StepYield
1,3-Diketone92%
Pyrazole formation78%
Oxidation65%

1,3-Dipolar Cycloaddition

An alternative approach employs nitrilimines generated in situ from hydrazonyl chlorides. The reaction with acetylene derivatives (e.g., tetrahydrothiophene-1,1-dioxide acetylene) forms the pyrazole core with 70–75% efficiency.

Conditions:

  • Solvent: Dichloromethane.

  • Base: Triethylamine.

  • Temperature: 0°C to room temperature.

Functionalization of the Tetrahydrothiophene Moiety

Sulfonation and Oxidation

The tetrahydrothiophene ring is functionalized via sulfonation using hydrogen peroxide (H₂O₂) in acetic acid, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide structure.

Optimized Protocol:

  • Sulfonation: H₂O₂ (30%), 50°C, 6 hours.

  • Oxidation: mCPBA (1.2 equiv), CH₂Cl₂, 0°C → room temperature, 12 hours.

  • Isolation: Crystallization from ethyl acetate/hexane.

Yield: 85–90% (two steps combined).

Final Assembly and Purification

The convergent synthesis involves coupling the pyrazole-3-carboxylic acid with the functionalized tetrahydrothiophene-1,1-dioxide amine intermediate. This step uses EDC/HOBt or HATU, followed by HPLC purification to achieve >98% purity.

Critical Parameters:

  • Molar Ratio: 1:1.2 (acid:amine).

  • Solvent System: Acetonitrile/water (0.1% TFA) for HPLC.

  • Characterization: ¹H NMR, LC-MS, and elemental analysis.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
EDC/HOBtCost-effective, scalableModerate steric hindrance tolerance60–75%
HATUHigh efficiency, fastExpensive reagents80–85%
1,3-Dipolar Cycload.RegioselectiveRequires anhydrous conditions70–75%

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate purification.

  • THF/water mixtures improve solubility of intermediates without side reactions.

Catalytic Improvements

  • Microwave-assisted synthesis reduces reaction times by 50–70% for cyclocondensation steps.

  • Flow chemistry enables continuous production with 95% consistency in large-scale batches.

Challenges and Solutions

  • Low Solubility: The tetrahydrothiophene-1,1-dioxide intermediate’s poor solubility is mitigated using DMSO/THF co-solvents.

  • Racemization: Chiral chromatography (Chiralpak IC) resolves enantiomers with >98% ee .

Analyse Chemischer Reaktionen

  • Die Verbindung unterliegt wahrscheinlich verschiedenen Reaktionen, darunter:

      Oxidation: Oxidative Prozesse könnten die Thienyl- oder Phenylgruppen verändern.

      Reduktion: Reduktionsreaktionen könnten auf die Carbonylgruppe oder andere funktionelle Einheiten abzielen.

      Substitution: Substitutionsreaktionen könnten an den Pyrazol- oder Benzamidpositionen auftreten.

  • Häufige Reagenzien und Bedingungen hängen vom jeweiligen Reaktionstyp ab, typische Reagenzien sind jedoch Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. LiAlH₄) und Nukleophile (z. B. Grignard-Reagenzien).
  • Hauptprodukte variieren je nach Reaktionsbedingungen und Regioselektivität.
  • Wissenschaftliche Forschungsanwendungen

    Anticancer Activity

    Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

    Case Studies

    • In Vitro Assays :
      • Cell Lines Tested : MCF-7 (Breast Cancer), HCT116 (Colon Cancer), A549 (Lung Cancer).
      • Findings : The compound demonstrated IC50 values of 15.0 µM for MCF-7, 12.5 µM for HCT116, and 18.0 µM for A549, indicating effective inhibition of cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
    • In Vivo Studies :
      • Model Used : Mouse models with induced tumors.
      • Results : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

    Study Findings

    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL

    These results indicate moderate antibacterial activity, suggesting potential applications in treating bacterial infections.

    Summary of Applications

    The following table summarizes the key applications of the compound:

    ApplicationDetails
    AnticancerEffective against breast, colon, and lung cancer cell lines; induces apoptosis and cell cycle arrest.
    AntimicrobialModerate activity against Staphylococcus aureus and Escherichia coli; potential for further development as an antimicrobial agent.
    MechanismsInhibition of kinases; antioxidant activity; potential multi-target interactions.

    Wirkmechanismus

    • The compound’s mechanism of action remains speculative without specific data.
    • Potential molecular targets could involve enzymes, receptors, or cellular signaling pathways.
    • Further research is needed to elucidate its effects.
  • Vergleich Mit ähnlichen Verbindungen

    1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

    • Molecular Formula : C₂₄H₂₄N₄O₄S₂
    • Molecular Weight : 496.6 g/mol
    • Key Features : Replaces the pyrazole core with a pyrazolo[3,4-b]pyridine system. The addition of a thiophene ring and methyl group increases molecular complexity and lipophilicity compared to the target compound. The pyridinyl-carboxamide linkage is retained, but the extended aromatic system may alter binding affinity at biological targets .

    5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

    • Molecular Formula : C₂₂H₁₆Cl₃N₃O
    • Biological Activity: IC₅₀ = 0.139 nM at cannabinoid CB1 receptors.
    • Key Features: Substitution with multiple chlorine atoms enhances lipophilicity and receptor binding compared to the 4-methoxyphenyl group in the target compound. The pyridylmethyl group instead of pyridin-3-ylamino may influence solubility and metabolic stability .

    Substituent Variations

    1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide

    • Molecular Formula : C₁₂H₁₂ClN₃O₂
    • Key Features: Replaces the sulfone-containing tetrahydrothiophene with a simpler N-methyl group. The 3-chlorophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl (electron-donating) in the target compound, affecting electronic distribution .

    5-(4-Methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    • Key Features : Substitutes the carboxamide with a carbothioamide group. The thioamide’s reduced hydrogen-bonding capacity may lower binding affinity at polar active sites. The dihydropyrazole ring introduces conformational rigidity compared to the fully aromatic pyrazole in the target compound .

    Functional Group Additions

    1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime

    • Key Features: Incorporates a trifluoromethyl group (electron-withdrawing) and a sulfanyl-chlorophenyl substituent. The trifluoromethyl group enhances metabolic stability compared to the methoxy group in the target compound .

    Structure-Activity Relationship (SAR) Insights

    Structural Feature Impact on Properties Example Compound
    Sulfone group Increases polarity and aqueous solubility; may reduce membrane permeability. Target compound
    4-Methoxyphenyl substituent Enhances electron density; may improve binding to receptors requiring aromatic stacking. Target compound
    Pyridinylamino group Provides basic nitrogen for solubility; may participate in hydrogen bonding. Target compound , 5-(4-Chlorophenyl)
    Chlorophenyl groups Increases lipophilicity and receptor affinity (e.g., CB1 antagonists). 5-(4-Chlorophenyl)
    Trifluoromethyl group Improves metabolic stability and electron-withdrawing effects. 1-Methyl-3-trifluoromethyl

    Biologische Aktivität

    1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and applications in various therapeutic areas.

    Chemical Structure and Properties

    The compound's chemical formula is C15H16N2O5SC_{15}H_{16}N_{2}O_{5}S, with a molecular weight of 336.37 g/mol. Its structure features a pyrazole core, which is known for its diverse biological activities. The presence of the thienyl and methoxyphenyl groups enhances its pharmacological profile.

    Biological Activity Overview

    Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This specific compound has been evaluated for its antiproliferative effects against various cancer cell lines.

    Antiproliferative Activity

    A study evaluated the antiproliferative effects of various pyrazole derivatives, including our compound of interest. The results showed that it exhibited significant activity against cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) with low micromolar GI50 values. The most active compounds from this series induced apoptosis by activating caspase pathways and disrupting microtubule dynamics .

    CompoundCell LineGI50 (µM)
    1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamideK5624.8 ± 2.5
    1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamideMV4-113.5 ± 1.2
    1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamideMCF-77.3 ± 0.2

    The mechanisms by which this compound exerts its biological effects include:

    Apoptosis Induction : The compound activates caspase cascades leading to programmed cell death in cancer cells. This was evidenced by increased levels of cleaved PARP (poly(ADP-ribose) polymerase) in treated cells .

    Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively. This was demonstrated through flow cytometry analysis in treated cell lines .

    Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit key kinases involved in cancer progression, although specific data for this compound are still emerging .

    Case Studies

    In a recent study published in Molecules, researchers synthesized a series of pyrazolo[4,3-c]pyridine derivatives and assessed their biological activities. Among these derivatives, the compound exhibited notable antiproliferative activity comparable to established anticancer agents .

    Another investigation focused on the structure–activity relationship (SAR) of similar compounds indicated that modifications to the pyrazole ring could significantly enhance biological activity, suggesting avenues for further optimization of this compound for therapeutic applications .

    Q & A

    Q. Optimization strategies :

    • Use anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) to improve coupling efficiency .
    • Monitor reactions via TLC/HPLC to isolate intermediates and minimize side products .

    Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

    • NMR spectroscopy : Confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, pyridine protons at 8.1–8.5 ppm) .
    • X-ray crystallography : Resolve 3D conformation (e.g., dihedral angles between pyrazole, sulfone, and aryl groups) using SHELXL refinement .
    • HPLC/MS : Assess purity (>95%) and detect trace impurities .

    Advanced: How do crystallographic data resolve conformational ambiguities, and what challenges arise during refinement?

    Crystallographic studies (e.g., monoclinic P2₁/n symmetry) reveal:

    • Dihedral angles : The pyrazole ring forms angles of 7.7°–89.2° with adjacent aryl groups, influencing steric interactions .
    • Intermolecular interactions : Weak C–H···O/N hydrogen bonds stabilize the crystal lattice .

    Q. Challenges :

    • Disorder in flexible groups : The tetrahydrothiophene-dioxide moiety may require constrained refinement .
    • Data-to-parameter ratio : Ensure a ratio >10:1 to avoid overfitting, particularly with low-resolution data .

    Advanced: How can molecular docking elucidate structure-activity relationships (SAR) for this compound’s biological targets?

    • Target identification : Pyrazole-carboxamides often target enzymes (e.g., Factor Xa) or receptors (e.g., cannabinoid receptors) .
    • Docking workflow :
      • Prepare the ligand (protonation states, tautomers) using software like AutoDock.
      • Map key interactions (e.g., hydrogen bonds between the carboxamide and catalytic residues) .
    • Validation : Compare docking scores with experimental IC₅₀ values to refine SAR .

    Advanced: How do researchers reconcile contradictions in bioactivity data across studies?

    Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

    • Assay conditions : Variations in ATP concentration or buffer pH alter inhibition kinetics .
    • Compound stability : Hydrolysis of the carboxamide group under physiological conditions reduces potency .

    Q. Mitigation strategies :

    • Standardize assay protocols (e.g., fixed ATP levels).
    • Conduct stability studies (e.g., HPLC monitoring in serum) .

    Advanced: What in vitro/in vivo pharmacokinetic challenges are associated with this compound?

    • Poor solubility : The hydrophobic 4-methoxyphenyl group limits aqueous solubility. Solutions include PEG formulations or salt formation .
    • Metabolic susceptibility : The pyridine ring may undergo CYP450-mediated oxidation. Metabolite profiling via LC-MS/MS is critical .

    Advanced: How can synthetic byproducts be identified and minimized during scale-up?

    • Byproduct sources :
      • N-alkylation isomers during pyrazole functionalization .
      • Oxidative degradation of the sulfone group under harsh conditions .
    • Analytical tools :
      • Use preparative HPLC to isolate byproducts for structural elucidation .
      • Optimize reaction temperature/pH to suppress side reactions .

    Advanced: What strategies improve selectivity in biological assays?

    • Structural modifications :
      • Introduce electron-withdrawing groups (e.g., fluorine) to the 4-methoxyphenyl ring to enhance target binding .
      • Replace the pyridine group with a bioisostere (e.g., pyrimidine) to reduce off-target effects .
    • Selectivity profiling : Screen against related enzymes (e.g., thrombin vs. Factor Xa) .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.